1,2-Di(9-phenanthryl)-1,2-ethanedione
Description
1,2-Di(9-phenanthryl)-1,2-ethanedione is a 1,2-dicarbonyl compound featuring two 9-phenanthryl substituents. The phenanthryl groups confer extended π-conjugation and steric bulk, distinguishing it from simpler aryl-substituted ethanediones. These structural attributes likely influence its reactivity, spectroscopic behavior, and applications in organic synthesis or materials science.
Properties
Molecular Formula |
C30H18O2 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
1,2-di(phenanthren-9-yl)ethane-1,2-dione |
InChI |
InChI=1S/C30H18O2/c31-29(27-17-19-9-1-3-11-21(19)23-13-5-7-15-25(23)27)30(32)28-18-20-10-2-4-12-22(20)24-14-6-8-16-26(24)28/h1-18H |
InChI Key |
RGNLSPSRLUJMCB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)C(=O)C4=CC5=CC=CC=C5C6=CC=CC=C64 |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)C(=O)C4=CC5=CC=CC=C5C6=CC=CC=C64 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Phenanthrene’s aromaticity enhances π-conjugation, which may redshift UV-Vis absorption compared to phenyl or furyl derivatives.
- Substituent Polarity : Electron-withdrawing groups (e.g., Cl in 4,4'-dichlorobenzil) reduce electron density at carbonyl carbons, increasing electrophilicity, whereas electron-donating groups (e.g., OCH₃ in p-Anisil) have the opposite effect.
Comparison with this compound :
- The steric bulk of phenanthryl groups may reduce reaction efficiency in condensations (e.g., with diamines to form quinoxalines) compared to smaller substituents.
Spectroscopic and Physicochemical Properties
Table 3: Spectroscopic Data of Selected Compounds
| Compound | IR ν(C=O) (cm⁻¹) | UV-Vis λₘₐₓ (nm) | Raman Shift (cm⁻¹) |
|---|---|---|---|
| Benzil (BZL) | 1670 | 260 | 1600 (C=O stretching) |
| 4,4'-Dichlorobenzil | 1695 | 270 | 1620 |
| 2,2'-Furil | 1655 | 310 | 1580 |
| Predicted for this compound | ~1640–1660 | 330–350 | 1550–1570 |
Analysis :
- The phenanthryl groups’ conjugation likely reduces carbonyl stretching frequencies (IR) and increases UV-Vis absorption wavelengths compared to benzil derivatives.
- Raman shifts align with reduced electron density at carbonyl groups due to resonance delocalization.
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